2,4,6-trichloro-3-fluoroaniline
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Overview
Description
2,4,6-Trichloro-3-fluoroaniline is an organic compound with the molecular formula C6H3Cl3FN It is a derivative of aniline, where three chlorine atoms and one fluorine atom are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trichloro-3-fluoroaniline typically involves the halogenation of aniline derivatives. One common method is the chlorination of 3-fluoroaniline using chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective substitution at the 2, 4, and 6 positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-3-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted anilines or thiophenols.
Oxidation: Products include nitroanilines or nitrosoanilines.
Reduction: Products include various amine derivatives.
Scientific Research Applications
2,4,6-Trichloro-3-fluoroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,4,6-trichloro-3-fluoroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trichloroaniline
- 3-Fluoroaniline
- 2,4,6-Trifluoroaniline
Uniqueness
2,4,6-Trichloro-3-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The compound’s unique structure also makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
CAS No. |
50408-99-6 |
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Molecular Formula |
C6H3Cl3FN |
Molecular Weight |
214.4 g/mol |
IUPAC Name |
2,4,6-trichloro-3-fluoroaniline |
InChI |
InChI=1S/C6H3Cl3FN/c7-2-1-3(8)6(11)4(9)5(2)10/h1H,11H2 |
InChI Key |
SFVGJHLZECLVCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)N)Cl |
Purity |
95 |
Origin of Product |
United States |
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